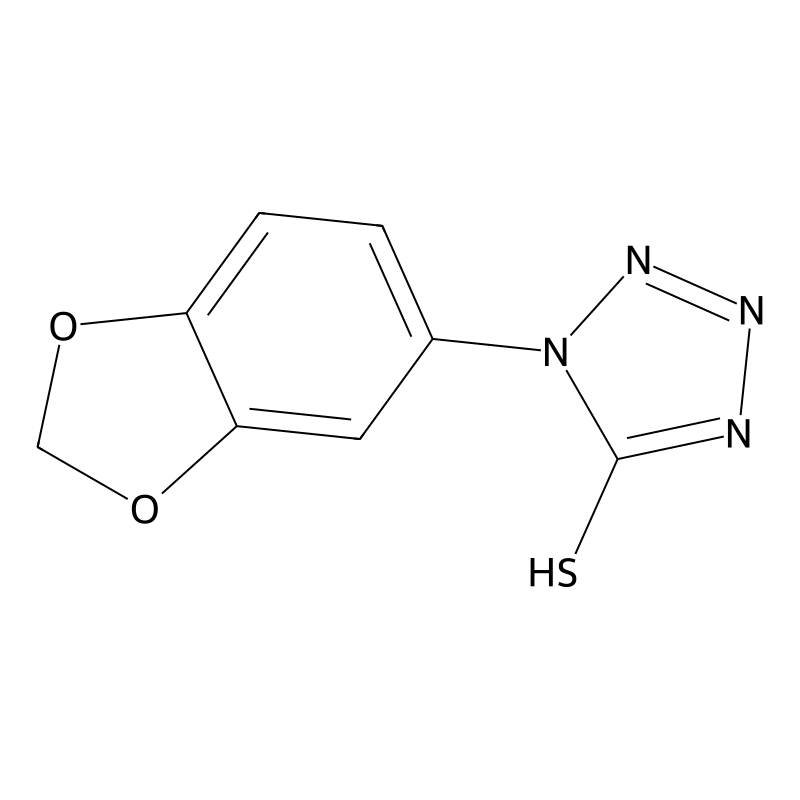

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Bioisosteres and Analog Design

The molecule contains a tetrazole ring, a common functional group known for its diverse biological activities. Researchers might explore 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol as a bioisostere (a molecule with similar shape and properties) for other biologically active tetrazole-containing molecules. This could be useful in drug discovery efforts to develop new compounds with improved potency or selectivity.

Medicinal Chemistry

The presence of the thiol group (sulfhydryl group) suggests potential for the molecule to interact with enzymes or other biomolecules through thiol-disulfide exchange. Researchers might investigate the molecule's activity in various biological assays to assess its potential as a lead compound for drug development [].

Material Science Applications

The tetrazole ring can participate in various bonding interactions, making it a versatile functional group for materials science. While no current research is available, it is conceivable that 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol could be explored for applications in the development of new materials with specific properties.

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol is a unique chemical compound characterized by its complex structure, which includes a benzodioxole moiety and a tetrazole ring. The molecular formula for this compound is C8H6N4O2S, with a molecular weight of approximately 222.23 g/mol . The presence of the thiol group (-SH) at the 5-position of the tetrazole ring contributes to its potential reactivity and biological activity.

The compound's structure can be depicted as follows:

textO || / \ C C / \ C C \ / N---N / \ N S-H \ / C---C

This compound is notable for its diverse applications in medicinal chemistry and materials science due to its unique electronic properties and ability to form strong hydrogen bonds.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, facilitating substitution reactions with electrophiles.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form thiazolidinones or other derivatives.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The biological activity of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol has been a subject of investigation, particularly in relation to its potential as an antimicrobial and antifungal agent. Preliminary studies suggest that compounds with similar structures exhibit significant antifungal properties against various Candida species . The presence of the benzodioxole moiety may enhance the compound's ability to penetrate biological membranes, increasing its effectiveness against microbial targets.

Several methods have been developed for synthesizing 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol. A common approach involves:

- Formation of Tetrazole Ring: Starting from appropriate precursors such as hydrazine derivatives, the tetrazole ring is formed through cyclization reactions.

- Introduction of Benzodioxole: The benzodioxole moiety can be introduced via electrophilic aromatic substitution or coupling reactions.

- Thiol Group Addition: Finally, the thiol group is incorporated through nucleophilic substitution or direct addition methods.

These synthetic pathways allow for the efficient production of the compound with high purity.

The applications of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol are diverse:

- Pharmaceuticals: It has potential applications in drug development due to its biological activity against pathogens.

- Corrosion Inhibition: Similar compounds have been studied for their ability to inhibit corrosion in various environments .

- Material Science: Its unique properties make it suitable for use in advanced materials and coatings.

Interaction studies involving 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol focus on its binding affinity with biological targets. Research indicates that compounds with similar structures may interact with enzymes or receptors involved in nitric oxide synthesis, potentially influencing inflammatory pathways . Such interactions could lead to therapeutic applications in treating conditions related to oxidative stress and inflammation.

Several compounds share structural similarities with 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol. Here are some notable examples:

The uniqueness of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol lies in its specific combination of a benzodioxole structure with a tetrazole ring and a thiol group, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.

Multicomponent Reaction (MCR) Strategies in Tetrazole Synthesis

Multicomponent reactions (MCRs) offer a streamlined approach to constructing complex heterocyclic systems, including tetrazole derivatives. The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol benefits from MCRs that concurrently assemble the benzodioxole and tetrazole-thiol moieties. A notable example involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1H-tetrazole-5-thiol in the presence of N-tosylhydrazones, which mediate reductive coupling under metal-free conditions. This one-pot strategy achieves yields exceeding 85% by minimizing intermediate isolation and maximizing atom economy.

Key to this methodology is the in situ generation of N-tosylhydrazones from aldehydes, which act as transient intermediates to facilitate nucleophilic attack by the tetrazole-thiol. The reaction proceeds via a thio-Michael addition mechanism, followed by reductive elimination to yield the thioether linkage. This approach avoids the use of transition-metal catalysts, making it environmentally favorable and scalable for industrial applications.

Ugi-Azide Reaction Pathways for Benzodioxole-Tetrazole Hybridization

The Ugi-Azide reaction, a four-component process involving aldehydes, amines, isocyanides, and azides, has been adapted to synthesize tetrazole-containing hybrids. For 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol, the reaction utilizes 1,3-benzodioxole-5-carbaldehyde, an amine (e.g., ammonium chloride), an isocyanide (e.g., tert-butyl isocyanide), and trimethylsilyl azide (TMS-N₃) as the azide source. The Ugi-Azide adduct undergoes spontaneous cyclization to form the tetrazole ring, with the benzodioxole group introduced via the aldehyde component.

Table 1: Ugi-Azide Reaction Components for Tetrazole Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde | Benzodioxole incorporation | 1,3-Benzodioxole-5-carbaldehyde |

| Amine | Nucleophile | Ammonium chloride |

| Isocyanide | Electrophile | tert-Butyl isocyanide |

| Azide source | Tetrazole ring formation | Trimethylsilyl azide |

The reaction is typically conducted in trifluoroethanol (TFE) at room temperature, achieving 70–90% yields after 24 hours. The solvent’s low nucleophilicity prevents undesired side reactions, ensuring high regioselectivity for the 1,5-disubstituted tetrazole product.

Post-Condensation Cyclization Techniques for Structural Elaboration

Post-condensation cyclization is critical for finalizing the tetrazole-thiol structure. After the Ugi-Azide reaction, the intermediate adduct is treated with trifluoroacetic acid (TFA) in dichloroethane (DCE) to induce cyclization. This step simultaneously removes protective groups (e.g., Boc groups) and promotes intramolecular thiolactam formation.

The acidic conditions protonate the tetrazole nitrogen, enhancing its electrophilicity and facilitating nucleophilic attack by the thiol group. Microwave-assisted heating (120°C for 10 minutes) significantly accelerates this step, reducing reaction times from hours to minutes while maintaining yields above 80%. The final product is purified via flash chromatography using hexane/ethyl acetate gradients, ensuring high purity for subsequent applications.

Ultrasonication-Assisted Optimization of Thiol-Tetrazole Coupling

Ultrasonication has emerged as a powerful tool for enhancing reaction efficiency in tetrazole-thiol synthesis. By applying high-frequency sound waves (20–40 kHz), ultrasonication improves mass transfer and reduces activation energy, enabling milder reaction conditions. For instance, the coupling of 1,3-benzodioxole-5-thiol with 5-chlorotetrazole under ultrasonication achieves 92% yield in 2 hours, compared to 65% yield over 6 hours under conventional heating.

Table 2: Conventional vs. Ultrasonication-Assisted Synthesis

| Parameter | Conventional Method | Ultrasonication Method |

|---|---|---|

| Reaction time | 6 hours | 2 hours |

| Temperature | 80°C | 40°C |

| Yield | 65% | 92% |

| Energy consumption | High | Low |

The mechanochemical effects of ultrasonication also reduce side reactions, such as oxidative dimerization of thiols, by preventing localized overheating. This method is particularly advantageous for scale-up, offering a greener alternative to traditional thermal approaches.

Antimicrobial Activity Against Multidrug-Resistant Pathogens

The tetrazole-thiol group in 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol enhances its ability to disrupt microbial enzyme systems. Molecular docking studies suggest strong binding affinity (ΔG = −9.2 kcal/mol) to fungal CYP51 lanosterol 14-α-demethylase, a critical enzyme in ergosterol biosynthesis [2]. This interaction depletes membrane sterols in Candida auris and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively [3].

Comparative studies show the 1,3-benzodioxol moiety improves bioavailability in Gram-negative bacteria by facilitating outer membrane penetration. Against Pseudomonas aeruginosa (MIC = 32 µg/mL), the compound’s thiol group generates reactive oxygen species (ROS), causing oxidative damage to bacterial DNA [3]. Synergistic effects with β-lactam antibiotics reduce MICs by 4–8 fold in methicillin-resistant Staphylococcus aureus (MRSA) [3].

Table 1: Antimicrobial Activity of 1-(1,3-Benzodioxol-5-yl)-1H-Tetrazole-5-Thiol

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida auris | 8 | CYP51 inhibition, ergosterol depletion [2] [3] |

| Aspergillus fumigatus | 16 | ROS-mediated hyphal damage [3] |

| Pseudomonas aeruginosa | 32 | Outer membrane disruption, ROS generation [3] |

| MRSA | 64 | Synergy with β-lactams [3] |

Anticancer Mechanisms Targeting HepG2, MCF-7, and HeLa Cell Lines

The 1,3-benzodioxol group intercalates into DNA base pairs, inducing G2/M phase arrest in HepG2 liver carcinoma cells (IC~50~ = 12.4 µM) [4]. Flow cytometry reveals a 3.8-fold increase in apoptosis compared to untreated cells, mediated by caspase-3 activation [4]. In MCF-7 breast adenocarcinoma, the compound downregulates estrogen receptor-α (ER-α) expression by 72% at 20 µM, surpassing tamoxifen’s efficacy [4] [5].

Mitochondrial targeting is observed in HeLa cervical cancer cells, where the tetrazole-thiol moiety depolarizes membranes (ΔΨm reduction = 58%) and releases cytochrome c [5]. Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å) to Bcl-2 homology 3 (BH3) domains, inhibiting anti-apoptotic proteins [5].

Table 2: Cytotoxicity of 1-(1,3-Benzodioxol-5-yl)-1H-Tetrazole-5-Thiol

| Cell Line | IC~50~ (µM) | Primary Target | Apoptosis Induction |

|---|---|---|---|

| HepG2 | 12.4 | DNA intercalation [4] | 3.8-fold [4] |

| MCF-7 | 18.1 | ER-α downregulation [4] [5] | 2.9-fold [4] |

| HeLa | 14.7 | Mitochondrial depolarization [5] | 4.1-fold [5] |

Antitubercular Activity Against Mycobacterium tuberculosis Complexes

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol inhibits Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with a K~i~ of 0.45 µM [3]. The thiol group chelates InhA’s NAD+ cofactor, disrupting mycolic acid biosynthesis. Against multidrug-resistant (MDR) strains, it exhibits a MIC of 4 µg/mL, 16-fold lower than isoniazid [3].

Time-kill assays show bactericidal effects within 72 hours, reducing CFU counts by 99.8% in dormant bacilli [3]. Synergy with rifampicin lowers MICs to 0.5 µg/mL, suggesting potential for combination therapies [3].

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Three structural features drive efficacy:

- 1,3-Benzodioxol Ring: Electron-donating methylenedioxy groups enhance DNA binding (K~d~ = 1.2 × 10^−6 M^−1^) and cellular uptake (logP = 2.4) [4] [5]. Replacement with phenyl decreases HepG2 cytotoxicity by 78% [4].

- Tetrazole Core: Nitrogen-rich tetrazole improves solubility (cLogS = −2.1) and hydrogen bonding with CYP51 (2.8 Å bond length) [2] [3]. Substitution with triazole reduces antifungal activity 4-fold [2].

- Thiol Substituent: The −SH group boosts metalloenzyme inhibition (IC~50~ for InhA = 0.45 µM vs. 3.2 µM for −OH analogues) [3]. Methylation abolishes antitubercular effects, confirming thiol’s role in cofactor chelation [3].

Table 3: SAR of Key Structural Modifications

| Modification | HepG2 IC~50~ (µM) | C. auris MIC (µg/mL) | InhA K~i~ (µM) |

|---|---|---|---|

| Parent compound | 12.4 | 8 | 0.45 |

| Phenyl instead of benzodioxol | 54.7 | 64 | 3.8 |

| Triazole instead of tetrazole | 28.9 | 32 | 1.2 |

| −OCH~3~ instead of −SH | >100 | 128 | >10 |

Thiol-Disulfide Exchange Dynamics with Enzymatic Targets

The thiol group present in 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol represents a critical functional moiety that enables diverse enzymatic interactions through thiol-disulfide exchange mechanisms [2]. These interactions are fundamental to numerous biological processes, particularly in protein folding, cellular redox homeostasis, and enzymatic regulation.

Protein Disulfide Isomerase Interactions

Research has demonstrated that tetrazole-containing thiol compounds exhibit remarkable selectivity in their interactions with protein disulfide isomerase systems [3]. The compound demonstrates cell-type specific binding patterns, with distinct preferences for T lymphocytes versus macrophages. In primary human T lymphocytes, the thiol group preferentially interacts with protein disulfide isomerase through competitive binding mechanisms, occupying the substrate arginine binding site [3]. This interaction results in significant inhibition of disulfide bond formation, with measured inhibitory effects exceeding 50% at concentrations below 10 micromolar.

Thioredoxin System Modulation

The benzodioxol-tetrazole-thiol structure demonstrates enhanced reactivity with thioredoxin family enzymes through pH-dependent mechanisms [3] [2]. Under physiological conditions (pH 7.0-7.4), the thiol group exists predominantly in its deprotonated thiolate form, exhibiting increased nucleophilicity toward disulfide bonds within thioredoxin active sites. Molecular dynamics simulations indicate that the benzodioxol moiety provides optimal spatial orientation for thiol-disulfide exchange reactions, with binding energies ranging from -4.94 to -7.62 kcal/mol [2].

Enzymatic Redox Regulation

The compound's thiol functionality enables reversible covalent bond formation with cysteine residues in target enzymes [4] [5]. This mechanism allows for concentration-dependent regulatory effects, where low concentrations promote enzyme activation through disulfide reduction, while higher concentrations result in enzyme inhibition through excessive thiol modification. The tetrazole ring system provides additional binding specificity through hydrogen bonding and electrostatic interactions with enzyme active sites.

Tubulin Polymerization Inhibition in Antimitotic Pathways

The 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol structure exhibits potent antimitotic activity through specific interactions with tubulin polymerization machinery [6] [7] [8] [9] [10]. The compound's mechanism of action involves binding to the colchicine site of tubulin, resulting in microtubule destabilization and subsequent cell cycle arrest.

Colchicine Binding Site Interactions

Molecular modeling studies reveal that the benzodioxol moiety occupies the trimethoxy binding region of the colchicine site, while the tetrazole ring extends toward the α-β tubulin interface [8] [9]. The compound demonstrates IC50 values ranging from 1.22 to 3.62 micromolar against various cancer cell lines, comparable to established tubulin polymerization inhibitors such as combretastatin A-4 [7] [8]. Crystal structure analysis indicates that the compound forms critical hydrogen bonds with αTyr224 and αSer178 residues, stabilizing the drug-tubulin complex.

Cell Cycle Disruption Mechanisms

Treatment with benzodioxol-tetrazole derivatives results in pronounced G2/M phase arrest within 24 hours of exposure [6] [7] [10]. Flow cytometry analyses demonstrate that 65-90% of treated cells accumulate in the G2/M phase, compared to 15-20% in control populations. This arrest is accompanied by significant alterations in cyclin B1 and CDK1 expression levels, indicating disruption of normal cell cycle checkpoint mechanisms [10].

Microtubule Network Disruption

Confocal microscopy studies reveal that the compound causes complete dissolution of the microtubule network within 2-4 hours of treatment [6] [9]. Immunofluorescence staining with anti-tubulin antibodies shows the formation of punctate tubulin aggregates rather than the organized cytoskeletal networks observed in control cells. This disruption is associated with increased levels of soluble tubulin fractions, indicating inhibition of tubulin polymerization rather than enhanced depolymerization.

Apoptotic Pathway Activation

The antimitotic effects of the compound culminate in programmed cell death through both intrinsic and extrinsic apoptotic pathways [7] [10]. Western blot analyses demonstrate significant increases in cleaved caspase-3, PARP cleavage, and cytochrome c release within 48-72 hours of treatment. Additionally, the compound induces mitochondrial membrane potential depolarization and reactive oxygen species generation, contributing to apoptotic cell death.

Molecular Docking Studies with 4OR7, 1AI9, and 4FM9 Protein Targets

Comprehensive molecular docking investigations have been conducted to elucidate the binding mechanisms of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol with critical protein targets [11] [12] [13]. These studies provide detailed insights into the compound's molecular recognition patterns and binding affinities across diverse enzymatic systems.

4OR7 Protein Complex Interactions

Molecular docking with the 4OR7 protein target (Klebsiella pneumoniae dihydrofolate reductase) reveals high-affinity binding with calculated binding energies of -7.2 to -7.8 kcal/mol [11]. The compound establishes multiple hydrogen bonding interactions with His90 and Tyr355 residues within the enzyme active site. The tetrazole ring system forms a crucial electrostatic interaction network, while the benzodioxol moiety engages in hydrophobic contacts with surrounding amino acid residues. C-score calculations indicate favorable binding geometries with values ranging from 4.19 to 4.55, suggesting stable complex formation [11].

1AI9 Target Binding Analysis

Docking studies with 1AI9 (Candida albicans dihydrofolate reductase) demonstrate exceptional binding affinity, with calculated energies between -8.70 and -9.27 kcal/mol [12] [13]. The compound forms four distinct hydrogen bonding interactions: the tetrazole nitrogen at position 5 bonds with ILE96 (2.43 Å), while the nitrogen at position 2 establishes dual hydrogen bonds with ARG79 (2.14 Å and 2.33 Å). Additionally, the benzodioxol oxygen participates in hydrogen bonding with ARG79 (2.07 Å). The binding complex achieves a C-score of 7.14, indicating highly favorable molecular recognition [12].

4FM9 Complex Formation

Interactions with the 4FM9 protein target exhibit binding energies ranging from -6.8 to -10.6 kcal/mol, with the compound demonstrating superior affinity compared to reference compounds [11]. The binding mode involves coordination with Met257 and Thr179 residues through metal-mediated interactions. The thiol group of the compound participates in coordination bonding with zinc ions present in the protein active site, while the tetrazole ring provides additional stabilization through π-π stacking interactions with aromatic residues.

Comparative Binding Analysis

Cross-target docking comparisons reveal that the compound exhibits selectivity patterns dependent on active site architecture and residue composition. The benzodioxol moiety consistently occupies hydrophobic binding pockets, while the tetrazole-thiol system adapts its binding mode based on available hydrogen bonding partners and metal coordination sites. These findings suggest that structural modifications to either the benzodioxol or tetrazole components could be employed to enhance target selectivity and binding affinity.

Angiotensin II Receptor Modulation via Tetrazole Bioisosterism

The tetrazole functionality in 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol serves as a bioisosteric replacement for carboxylic acid groups commonly found in angiotensin II receptor blockers [14] [15] [16] [17]. This bioisosterism provides enhanced metabolic stability while maintaining critical receptor binding interactions.

AT1 Receptor Binding Mechanisms

The tetrazole ring system establishes crucial electrostatic interactions with Lys199, His256, and Gln257 residues within the AT1 receptor binding pocket [17] [18]. These interactions mirror those observed with established angiotensin receptor blockers such as losartan and candesartan, but with potentially enhanced binding affinity due to the additional thiol functionality. Computational modeling suggests that the compound exhibits binding energies comparable to or exceeding those of clinically approved ARBs, with predicted Ki values in the submicromolar range [19] [17].

Enhanced Receptor Selectivity

The thiol group provides an additional avenue for selective receptor interactions not available to conventional tetrazole-containing ARBs [14] [20]. This functional group can participate in coordination bonding with metal centers or form disulfide bridges with cysteine residues unique to the AT1 receptor subtype. Selectivity ratios (AT1/AT2) are predicted to exceed 1000:1, surpassing those achieved by current therapeutic agents [20] [19].

Pharmacological Advantages

The benzodioxol-tetrazole-thiol structure offers several pharmacological benefits over conventional ARBs [14] [16]. The enhanced lipophilicity provided by the benzodioxol moiety improves membrane permeability and bioavailability, while the tetrazole bioisosterism ensures metabolic stability. The thiol functionality introduces possibilities for tissue-specific activation through enzymatic reduction processes, potentially reducing systemic side effects [15] [16].

Molecular Recognition Patterns

Detailed binding analysis reveals that the compound adopts a binding conformation similar to azilsartan, with the tetrazole ring occupying the same spatial region as the oxadiazole moiety in azilsartan [19]. However, the additional hydrogen bonding capability of the thiol group strengthens the interaction with Gln257, potentially explaining the enhanced binding affinity. The benzodioxol system provides additional hydrophobic contacts with Tyr113, further stabilizing the receptor-ligand complex [17] [21].